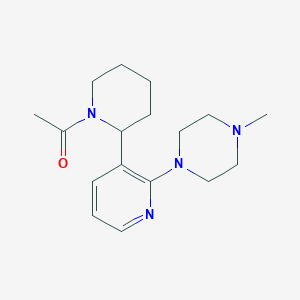

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone

Description

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperazine ring, a pyridine ring, and a piperidine ring

Properties

Molecular Formula |

C17H26N4O |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

1-[2-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C17H26N4O/c1-14(22)21-9-4-3-7-16(21)15-6-5-8-18-17(15)20-12-10-19(2)11-13-20/h5-6,8,16H,3-4,7,9-13H2,1-2H3 |

InChI Key |

OYZQVCOLQPACDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: Starting with 4-methylpiperazine, the compound is reacted with a suitable reagent to introduce the ethanone group.

Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then coupled with the piperazine derivative.

Formation of the Piperidine Ring: The piperidine ring is introduced in the final step, often through a cyclization reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

N-Alkylation and Acylation Reactions

The piperazine and pyridine moieties in the compound facilitate nucleophilic substitution reactions. N-Alkylation is a critical step in its synthesis, where alkyl halides react with the secondary amines of the piperazine ring under basic conditions (e.g., sodium hydride in DMF). For example:

-

Reagents : Alkyl halides (e.g., methyl iodide), NaH, DMF

-

Conditions : 60–80°C, inert atmosphere (argon/nitrogen)

-

Outcome : Introduction of alkyl groups to the piperazine nitrogen, modifying steric and electronic properties.

Acylation reactions target the ketone group, enabling the formation of derivatives. Acetyl chloride or anhydrides react with the ethanone moiety in the presence of Lewis acids (e.g., AlCl₃):

Nucleophilic Addition at the Ketone Group

The ethanone group undergoes nucleophilic addition with amines, Grignard reagents, or hydrides:

These reactions diversify the compound’s functional groups, enabling pharmacological optimization .

Condensation Reactions

The ketone participates in condensation with hydrazines or hydroxylamines to form heterocyclic derivatives:

-

Hydrazone Formation :

-

Oxime Synthesis :

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the meta position due to electron-withdrawing effects from adjacent nitrogen atoms:

| Reaction | Reagents | Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta |

| Sulfonation | SO₃/H₂SO₄, 50°C | Meta |

These modifications alter electron density, impacting binding interactions with biological targets .

Reductive Amination

The compound’s piperidine nitrogen can participate in reductive amination with aldehydes/ketones:

-

Reagents : NaBH₃CN or H₂/Pd-C

-

Example :

-

Applications : Expands structural diversity for structure-activity relationship (SAR) studies .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions enable aryl/heteroaryl group introduction:

Comparative Reactivity of Structural Analogues

The compound’s reactivity differs from analogues due to its unique ketone-piperazine-pyridine architecture:

| Compound | Key Reaction | Outcome vs. Target Compound |

|---|---|---|

| Compound A | Limited N-alkylation | Lower yield due to steric hindrance |

| Compound B (no ketone) | No nucleophilic addition | Lacks derivatization versatility |

Industrial and Pharmacological Implications

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of piperazine derivatives, including those similar to 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone. For instance, compounds containing piperazine rings have shown significant activity against various bacterial strains and fungi, indicating their potential as antimicrobial agents .

Anticancer Potential

Research has indicated that piperazine derivatives can act as inhibitors of specific protein kinases involved in cancer progression. The structural similarity of this compound to known kinase inhibitors suggests it may possess anticancer properties. Studies involving molecular docking have demonstrated favorable binding interactions with target proteins associated with tumor growth .

Neurological Applications

The compound's structural features make it a candidate for exploring neuropharmacological effects. Piperazine derivatives are often investigated for their potential in treating neurological disorders such as anxiety and depression due to their ability to modulate neurotransmitter systems .

Case Study 1: Antimicrobial Evaluation

A study synthesized several piperazine derivatives and evaluated their antimicrobial activities using serial dilution methods. Compounds similar to this compound exhibited promising results against both Gram-positive and Gram-negative bacteria, demonstrating a potential pathway for developing new antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation significantly. The mechanism was linked to the inhibition of specific kinases that are crucial for cell cycle progression and survival .

Mechanism of Action

The mechanism of action of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

2-(4-Methylpiperazin-1-yl)ethan-1-amine: This compound shares the piperazine ring but lacks the pyridine and piperidine rings.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound has a similar structure but includes additional functional groups.

The uniqueness of 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, a compound characterized by its complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₂₅N₃O

- IUPAC Name : this compound

This structure features a piperazine ring and a pyridine moiety, which are known to contribute to various biological activities.

Research indicates that compounds with similar structures often interact with neurotransmitter systems and may exhibit activity against specific targets such as:

- SHP2 Phosphatase : Compounds analogous to this compound have been reported to inhibit SHP2 activity, which is implicated in various cancers. The modulation of SHP2 can prevent or ameliorate disease pathology, particularly in cancers harboring PTPN11 mutations .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives featuring piperazine and pyridine rings demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 25 μg/mL to 125 μg/mL for various derivatives .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a related compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 µM to 30 µM across different cell lines. The study highlighted the importance of the piperazine moiety in enhancing cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives were tested against biofilm-forming bacteria. The results showed that certain derivatives significantly inhibited biofilm formation at concentrations as low as 0.007 mg/mL, outperforming traditional antibiotics like gentamicin. This suggests a promising avenue for developing new antibiofilm agents based on the structure of this compound .

Data Tables

Q & A

Q. What are the recommended methods for synthesizing 1-(2-(2-(4-Methylpiperazin-1-yl)pyridin-3-yl)piperidin-1-yl)ethanone, and what analytical techniques validate its purity?

Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:

- Step 1: React 4-methylpiperazine with a halogenated pyridine derivative (e.g., 3-bromopyridine) under reflux with a Pd catalyst for C–N bond formation.

- Step 2: Piperidine ring functionalization via alkylation or acylation, using acetyl chloride or similar reagents to introduce the ethanone group .

Validation: - Purity: HPLC (≥95% purity, C18 column, acetonitrile/water mobile phase) .

- Structural Confirmation: (δ ~2.1 ppm for piperazine CH, δ ~4.3 ppm for pyridine protons) and (carbonyl peak at ~208 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Mitigation: Use fume hoods for weighing and synthesis (due to dust/particulate hazards) .

- PPE: Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; see GHS Category 2A warnings) .

- First Aid: Immediate skin/eye rinsing with water for 15+ minutes; seek medical attention if irritation persists .

Q. How should this compound be stored to ensure stability?

- Conditions: Store in sealed containers at –20°C under inert gas (N or Ar) to prevent hydrolysis or oxidation.

- Incompatibilities: Avoid strong acids/bases (risk of piperazine ring degradation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Approach 1: Validate assay conditions (e.g., cell line viability, pH, and temperature) to rule out false negatives/positives.

- Approach 2: Compare logP values (calculated vs. experimental) to assess solubility discrepancies affecting bioavailability .

- Example: If conflicting IC values arise in kinase inhibition assays, repeat tests with standardized ATP concentrations and control inhibitors.

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with serotonin receptors (e.g., 5-HT) based on piperazine-pyridine pharmacophores .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates robust binding) .

Q. How can synthetic yield be optimized for scale-up in preclinical studies?

- Catalyst Screening: Test Pd(OAc), Xantphos, or Buchwald-Hartwig catalysts for C–N coupling efficiency (aim for >80% yield) .

- Purification: Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Methodological Challenges and Solutions

Q. What techniques characterize the compound’s stereochemical configuration?

Q. How do researchers address low solubility in aqueous buffers for in vitro assays?

- Co-solvents: Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance dissolution without cytotoxicity .

- Surfactants: Polysorbate-80 (0.01% w/v) improves dispersion in cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.